2-Hydrazino-4,5-dihydro-1,3-thiazole hydroiodide
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Overview
Description
“2-Hydrazino-4,5-dihydro-1,3-thiazole hydroiodide” is a chemical compound with the IUPAC name 2-hydrazino-4,5-dihydro-1,3-thiazole hydrobromide . It has a molecular weight of 198.09 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H7N3S.BrH/c4-6-3-5-1-2-7-3;/h1-2,4H2, (H,5,6);1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), sulfur (S), and bromine (Br) atoms. The structure of the compound is determined by the arrangement of these atoms and their bonds.Physical And Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature . Its molecular weight is 198.09 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Anticonvulsant Activity
Research by Chapleo et al. (1986) describes the synthesis and anticonvulsant activity of a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles, highlighting compounds with potent activity and favorable safety profiles compared to standard drugs like phenytoin, phenobarbital, and carbamazepine. This suggests potential applications in developing new anticonvulsant agents (Chapleo et al., 1986).
Anticancer and Antioxidant Potential
Grozav et al. (2017) evaluated the cytotoxicity and antioxidant potential of novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives on carcinoma cell lines, reporting significant cytotoxic activity and remarkable antioxidant activity. This opens avenues for their use in cancer treatment and as antioxidants (Grozav et al., 2017).
Antimicrobial Activity
Katagi et al. (2013) synthesized new derivatives of 1,3,4-thiadiazole with potent antibacterial, antifungal, and antitubercular activities, suggesting their application in treating various infections (Katagi et al., 2013).
Antihypertensive and Vasodilator Activity
Turner et al. (1988) synthesized 2-aryl-5-hydrazino-1,3,4-thiadiazoles showing antihypertensive activity through a direct relaxant effect on vascular smooth muscle, indicating their potential as antihypertensive agents (Turner et al., 1988).
Corrosion Inhibition
Ajmal et al. (1994) demonstrated that 2-hydrazino-6-methyl-benzothiazole acts as an effective corrosion inhibitor for mild steel in acidic solutions, suggesting its application in corrosion prevention (Ajmal et al., 1994).
Safety and Hazards
properties
IUPAC Name |
4,5-dihydro-1,3-thiazol-2-ylhydrazine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3S.HI/c4-6-3-5-1-2-7-3;/h1-2,4H2,(H,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOAPGFRIGBYAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NN.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8IN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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